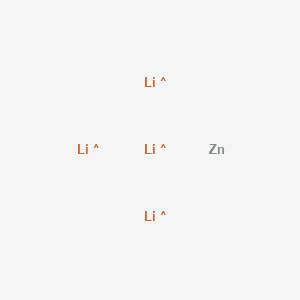![molecular formula C31H24O2 B14319975 (10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol CAS No. 105888-33-3](/img/structure/B14319975.png)
(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol is a complex organic compound featuring two anthracene moieties connected via a methoxy-methyl bridge. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making this compound potentially significant in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol typically involves the reaction of anthracene derivatives with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a methoxy-methyl intermediate, which subsequently reacts with another anthracene molecule to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include anthraquinones, reduced anthracene derivatives, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials.
Biology
The compound’s potential interactions with biological molecules make it a candidate for studying molecular recognition and binding events. It can be used in the design of fluorescent probes and sensors for detecting specific biomolecules.
Medicine
In medicine, the compound’s photophysical properties can be harnessed for imaging and diagnostic applications. It may also serve as a precursor for the synthesis of therapeutic agents targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which (10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol exerts its effects involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various targets, including proteins and nucleic acids. The pathways involved may include signal transduction and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with similar photophysical properties.
9,10-Dimethylanthracene: A derivative of anthracene with methyl groups at the 9 and 10 positions.
9-Anthracenemethanol: A related compound with a hydroxymethyl group at the 9 position.
Uniqueness
(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol is unique due to its dual anthracene structure connected by a methoxy-methyl bridge. This configuration imparts distinct photophysical properties and potential for diverse applications in various scientific fields.
Properties
CAS No. |
105888-33-3 |
|---|---|
Molecular Formula |
C31H24O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[10-(anthracen-9-ylmethoxymethyl)anthracen-9-yl]methanol |
InChI |
InChI=1S/C31H24O2/c32-18-29-25-13-5-7-15-27(25)31(28-16-8-6-14-26(28)29)20-33-19-30-23-11-3-1-9-21(23)17-22-10-2-4-12-24(22)30/h1-17,32H,18-20H2 |
InChI Key |
CINNIQVEKDIYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COCC4=C5C=CC=CC5=C(C6=CC=CC=C64)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
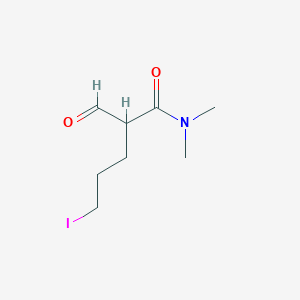
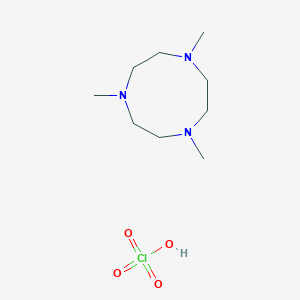
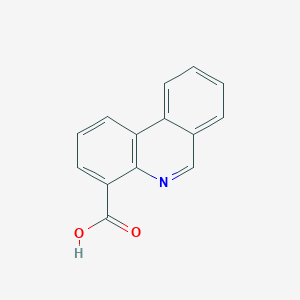
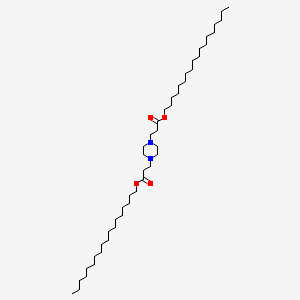
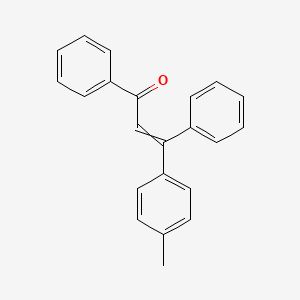
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
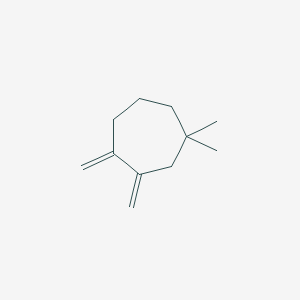
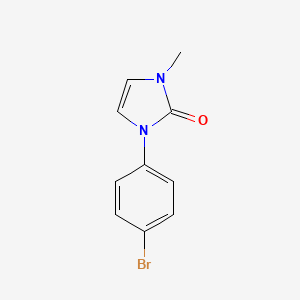

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
